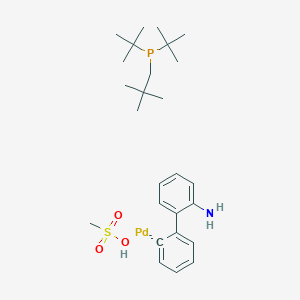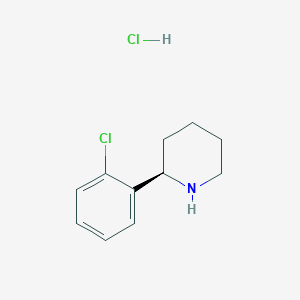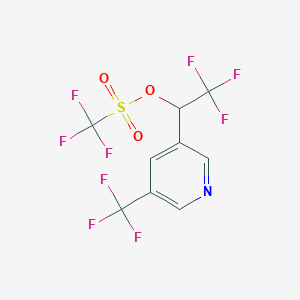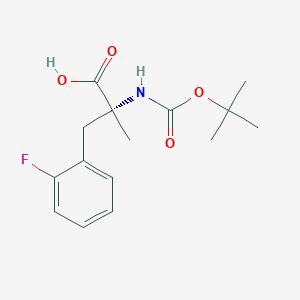
Boc-alpha-methyl-L-3-fluorophenylalanine (Boc-L-aMePhe(3-F)-OH)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-alpha-methyl-L-3-fluorophenylalanine (Boc-L-aMePhe(3-F)-OH) is an important synthetic amino acid used in many scientific research applications. It is a derivative of phenylalanine, an essential amino acid found in proteins, and has a 3-fluoro substitution on the alpha-methyl group. This compound has been used in a variety of biochemical and physiological studies, as well as in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Boc-L-aMePhe(3-F)-OH has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein folding and structure, and the study of enzyme-substrate interactions. In addition, this compound has been used to study the effects of amino acid substitution on protein stability and function. It has also been used to study the effects of amino acid substitution on the activity of enzymes and other proteins.
Wirkmechanismus
Boc-L-aMePhe(3-F)-OH acts as a substrate for various enzymes, including trypsin and chymotrypsin. It can also act as an inhibitor of certain enzymes, such as serine proteases. In addition, this compound can be used to study the effects of amino acid substitution on the activity of enzymes and other proteins.
Biochemical and Physiological Effects
Boc-L-aMePhe(3-F)-OH has been used to study the effects of amino acid substitution on protein stability and function. It has also been used to study the effects of amino acid substitution on the activity of enzymes and other proteins. In addition, this compound has been used to study the effects of amino acid substitution on the metabolism of cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-L-aMePhe(3-F)-OH has several advantages when used in laboratory experiments. It is relatively stable and can be used in a variety of experiments. In addition, it is relatively easy to synthesize and can be used in a variety of biochemical and physiological studies. However, this compound can be expensive and may not be suitable for all experiments.
Zukünftige Richtungen
The use of Boc-L-aMePhe(3-F)-OH in scientific research is still in its early stages, and there are many potential future directions for its use. These include the use of this compound in drug design, in the study of protein folding and structure, and in the study of enzyme-substrate interactions. In addition, this compound may be used in the study of the effects of amino acid substitution on the metabolism of cells and tissues. Furthermore, this compound may be used in the study of the effects of amino acid substitution on the activity of enzymes and other proteins, as well as in the study of protein-protein interactions. Finally, this compound may be used in the study of the effects of amino acid substitution on the stability and function of enzymes and other proteins.
Synthesemethoden
Boc-L-aMePhe(3-F)-OH can be synthesized in a variety of ways, including the use of Boc-protected amino acids and the use of aldehyde or ketone substrates. The most commonly used method is the use of Boc-protected amino acids, which can be reacted with the appropriate aldehyde or ketone substrates to form the desired product.
Eigenschaften
IUPAC Name |
(2S)-3-(3-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-6-5-7-11(16)8-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKXWTLOIVYBTJ-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC(=CC=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-alpha-methyl-D-3-Fluorophe | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














